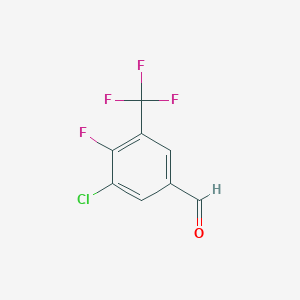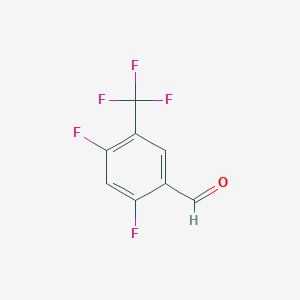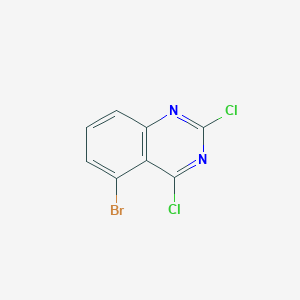![molecular formula C105H91BrO14 B3034104 3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide CAS No. 137472-17-4](/img/structure/B3034104.png)
3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide
Descripción general
Descripción
3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide is a useful research compound. Its molecular formula is C105H91BrO14 and its molecular weight is 1656.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chirality Studies
The compound has been utilized in the synthesis and characterization of chiral objects. For instance, both enantiomers of a related compound were synthesized, providing insights into macromolecular analogues of organic molecules with accidental degeneracy or cryptochirality (Peerlings, Meijer, & Struijk, 1998).
Catalytic and Synthetic Chemistry
In catalytic and synthetic chemistry, derivatives of this compound have been employed. For example, it has been used in the Suzuki–Miyaura cross-coupling process and in reactions involving bismuth species for the synthesis of aliphatic compounds (Carter & Wyatt, 2006); (Donnelly, Thomas, & Fielding, 2004).
Photoluminescence and Electroluminescence
The compound has been used in the study of photoluminescence and electroluminescence. New light-emitting dendrimers were synthesized using derivatives of this compound, highlighting its potential in the development of advanced optical materials (Kim et al., 2008).
Photodynamic Antibacterial Potential
Studies have also explored its photodynamic antibacterial potential. Magnesium phthalocyanines with derivatives of this compound showed significant antibacterial effects when studied for their photodynamic inactivation capabilities (Sobotta et al., 2018).
Structural Analysis in Dendrimers
It has been a key component in the synthesis of dendrimers. The structural analysis of dendrimers utilizing this compound has provided valuable insights into self-assembling and supramolecular chemistry (Percec et al., 2001).
Metal Ion Coordination Studies
This compound has been instrumental in studying metal ion coordination. Research involving its derivatives has contributed to understanding metal coordination in aromatic carboxylic acids and lanthanide coordination compounds (Yang et al., 2011).
Safety and Hazards
3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl Bromide is classified as an irritant . It has hazard statements H315-H319 , indicating that it causes skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice .
Mecanismo De Acción
Target of Action
This compound is a poly (aryl ether) dendron and is used in the preparation of dendronized catalysts . The specific targets would depend on the nature of the catalyst and the reaction it is designed to facilitate.
Mode of Action
The mode of action of this compound is likely related to its structure as a dendron. Dendrons are highly branched molecules that can interact with various substrates in a catalytic reaction . The specific mode of action would depend on the reaction it is involved in. For example, it could be involved in the Henry reaction or the Suzuki-Miyaura reaction .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include temperature, pH, and the presence of other molecules. For example, the compound is heat sensitive and should be stored at temperatures between 0-10°C .
Propiedades
IUPAC Name |
1,3-bis[[3,5-bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]phenyl]methoxy]-5-(bromomethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C105H91BrO14/c106-62-85-41-92(115-71-90-51-102(117-73-86-43-94(107-63-77-25-9-1-10-26-77)56-95(44-86)108-64-78-27-11-2-12-28-78)60-103(52-90)118-74-87-45-96(109-65-79-29-13-3-14-30-79)57-97(46-87)110-66-80-31-15-4-16-32-80)55-93(42-85)116-72-91-53-104(119-75-88-47-98(111-67-81-33-17-5-18-34-81)58-99(48-88)112-68-82-35-19-6-20-36-82)61-105(54-91)120-76-89-49-100(113-69-83-37-21-7-22-38-83)59-101(50-89)114-70-84-39-23-8-24-40-84/h1-61H,62-76H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZKYSOONGSDFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)COC3=CC(=CC(=C3)COC4=CC(=CC(=C4)CBr)OCC5=CC(=CC(=C5)OCC6=CC(=CC(=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC(=CC(=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC(=CC(=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C105H91BrO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1656.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


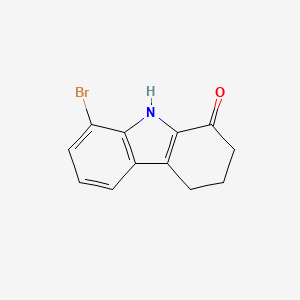
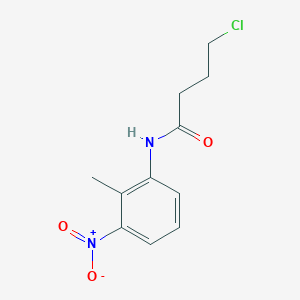
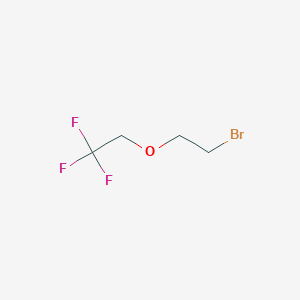
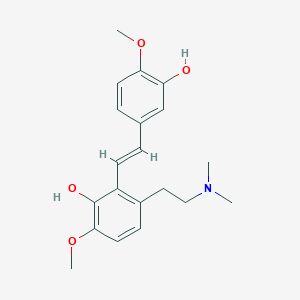
![[4-(Benzyloxy)phenyl]methanamine hydrochloride](/img/structure/B3034026.png)

![6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B3034028.png)


![1-[4-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3034031.png)
![7-chloro-4-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one](/img/structure/B3034033.png)
